6-(3-nitrophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
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Overview
Description
6-(3-Nitrophenyl)-2-(pyrrolidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines This compound is characterized by the presence of a nitrophenyl group, a pyrrolidine ring, and a pyrido[4,3-d]pyrimidin-5-one core
Preparation Methods
The synthesis of 6-(3-nitrophenyl)-2-(pyrrolidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the cycloaddition of pyridine N-imine with alkynyl heterocycles followed by condensation with hydrazine can provide access to pharmacologically active pyridazinones . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and scalability.
Chemical Reactions Analysis
6-(3-Nitrophenyl)-2-(pyrrolidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or other substituents are replaced by different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(3-Nitrophenyl)-2-(pyrrolidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine: Potential therapeutic applications include targeting specific enzymes or receptors involved in diseases.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(3-nitrophenyl)-2-(pyrrolidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group and pyrrolidine ring play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds include other pyrido[4,3-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, which share structural similarities. For example, 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one are notable for their thermal stability and detonation performance . Compared to these compounds, 6-(3-nitrophenyl)-2-(pyrrolidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one may offer unique properties due to the presence of the nitrophenyl and pyrrolidine groups, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C17H15N5O3 |
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Molecular Weight |
337.33 g/mol |
IUPAC Name |
6-(3-nitrophenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C17H15N5O3/c23-16-14-11-18-17(20-7-1-2-8-20)19-15(14)6-9-21(16)12-4-3-5-13(10-12)22(24)25/h3-6,9-11H,1-2,7-8H2 |
InChI Key |
VWJVTJTUVZFEIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=C3C(=N2)C=CN(C3=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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